cfxR protein

Protein identity verification CAS registry integrity LysR-type transcriptional regulator

The CfxR protein (CAS 145173‑15‑5) is a chromosomally encoded, LysR‑type transcriptional activator that governs autotrophic CO₂ fixation in Cupriavidus necator (formerly Alcaligenes eutrophus) H16 [REFS‑1]. It is a 34.8 kDa DNA‑binding protein encoded by a 954 bp open reading frame and is not a small molecule—despite erroneous vendor listings that ascribe the formula C₁₁H₁₁NO₂ to this CAS registry number [REFS‑1][REFS‑2].

Molecular Formula C11H11NO2
Molecular Weight 0
CAS No. 145173-15-5
Cat. No. B1179132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecfxR protein
CAS145173-15-5
SynonymscfxR protein
Molecular FormulaC11H11NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CfxR Protein (CAS 145173-15-5): Procurement‑Grade Identity and Baseline Characterization


The CfxR protein (CAS 145173‑15‑5) is a chromosomally encoded, LysR‑type transcriptional activator that governs autotrophic CO₂ fixation in Cupriavidus necator (formerly Alcaligenes eutrophus) H16 [REFS‑1]. It is a 34.8 kDa DNA‑binding protein encoded by a 954 bp open reading frame and is not a small molecule—despite erroneous vendor listings that ascribe the formula C₁₁H₁₁NO₂ to this CAS registry number [REFS‑1][REFS‑2]. CfxR is required for expression of the two physically separated, highly homologous cfx operons (chromosomal and megaplasmid‑borne) that encode Calvin‑Benson‑Bassham cycle enzymes, including the key carboxylase RubisCO [REFS‑1].

Why Generic Substitution of CfxR Protein (CAS 145173-15-5) Is Not Scientifically Valid


Substituting CfxR with another LysR‑type regulator (e.g., CbbR, RbcR) or with a small‑molecule preparation mislabeled under the same CAS number yields functionally non‑equivalent material. CfxR controls two physically separate cfx operons located on different replicons—a chromosomal copy and a megaplasmid copy—an architecture that is distinct from most CbbR/RbcR regulators, which typically govern a single operon [REFS‑1][REFS‑2]. Sequence‑identity data confirm that CfxR diverges substantially from its closest annotated relatives: it shares only 42.8 % identity with Chromatium vinosum RbcR and 46.5 % with Thiobacillus ferrooxidans RbcR [REFS‑2]. Moreover, the CAS registry number 145173‑15‑5 belongs specifically to the protein gene product, not to the small molecule C₁₁H₁₁NO₂ that some vendor databases erroneously assign; using a small‑molecule preparation will not recapitulate the DNA‑binding and transcriptional activation functions of the authentic protein [REFS‑1][REFS‑3].

Quantitative Comparative Evidence: CfxR Protein (CAS 145173-15-5) Versus Closest LysR‑Family Analogs


Molecular Identity Verification: 34.8 kDa Protein Product Versus Erroneous Small‑Molecule Listings Under CAS 145173-15-5

The CfxR protein is a 34.8 kDa polypeptide encoded by a 954 bp open reading frame with a translational initiation codon located 167 bp upstream of the chromosomal cfx operon [REFS‑1]. This is in direct conflict with multiple vendor databases that list CAS 145173‑15‑5 with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 0 (a physically impossible value), indicating a database error rather than a genuine alternate chemical entity [REFS‑2]. The authentic protein is classified in the MeSH database under the same CAS number as a bacterial gene product involved in autotrophic CO₂ fixation; the MeSH entry further maps CfxR to the entry term 'cbbR protein, bacteria,' confirming its identity as a LysR‑family transcriptional regulator [REFS‑3].

Protein identity verification CAS registry integrity LysR-type transcriptional regulator

Sequence Identity Comparison: CfxR Versus Chromatium vinosum RbcR and Thiobacillus ferrooxidans RbcR

In a direct comparative study, Kusano et al. (1993) determined that the CfxR protein of Alcaligenes eutrophus shares only 42.8 % amino‑acid sequence identity with Chromatium vinosum RbcR and 46.5 % identity with Thiobacillus ferrooxidans RbcR [REFS‑1]. All three proteins belong to the LysR family of transcriptional regulators, but the substantial sequence divergence indicates distinct DNA‑binding specificity, effector‑recognition profiles, and regulatory target repertoires. For context, the CbbR protein of Cupriavidus necator (the same host organism) is a distinct LysR‑family paralog (317 amino acids) that serves as the primary activator of the cbb operon, while CfxR (954 bp ORF) is the earlier‑designated regulator of the cfx regulon [REFS‑2].

Sequence identity LysR family phylogeny Transcriptional regulator homology

Unique Dual‑Operon Regulatory Architecture: CfxR Governs Two Physically Separated cfx Operons

CfxR is required for the expression of two distinct, highly homologous cfx operons in C. necator H16: one located on the chromosome and the other carried on megaplasmid pHG1 [REFS‑1]. This dual‑operon architecture is a defining feature of the cfx regulon and differs fundamentally from the single‑operon regulatory topology of most characterized CbbR/RbcR systems. For example, CbbR from Xanthobacter flavus controls a single cbbLSXFP gene cluster [REFS‑2], and CbbR from Ralstonia eutropha (Cupriavidus necator) primarily activates the cbb operon(s) from a single genetic locus [REFS‑3]. The CfxR‑regulated chromosomal and plasmid‑borne operons each span approximately 11 kb and encode isoenzymes of the Calvin cycle, representing an unusual regulatory burden that is not replicated by other LysR‑family members [REFS‑1].

Operon architecture Regulon topology CO₂ fixation gene regulation

DNA‑Binding Target Site Specificity: CfxR Binds Upstream of Both Chromosomal and Plasmid‑Encoded cfx Operons

Electrophoretic mobility shift assays demonstrated that CfxR binds specifically to DNA target sites located upstream of both the chromosomal and the plasmid‑encoded cfx operons [REFS‑1]. This dual‑target binding profile is consistent with CfxR's role as the master regulator of both operons and contrasts with the binding behavior of RbcR from T. ferrooxidans, which binds specifically to the intergenic region between rbcL1 and rbcR (a 144 bp intergenic sequence) to regulate a single rbc operon [REFS‑2]. Furthermore, CbbR from X. flavus binds to a 51 bp DNA fragment containing two inverted repeats with the LysR motif and introduces a 64° DNA bend (relaxed by 9° in the presence of the effector NADPH, for which CbbR shows an apparent Kd of 75 μM) [REFS‑3]; comparable quantitative DNA‑bending and effector‑binding data have not been reported for CfxR, underscoring the functional distinctiveness of these regulators.

DNA-protein interaction EMSA Promoter occupancy Transcriptional activation

Heterologous Expression Functionality: CfxR Retains Activity When Expressed in Escherichia coli

CfxR was successfully expressed in a heterologous Escherichia coli host using the pT7‑7 expression system, and the recombinant protein retained its DNA‑binding activity as demonstrated by mobility shift experiments [REFS‑1]. This establishes a tractable recombinant production route for CfxR that does not require culture of the native chemolithoautotrophic host C. necator. Similarly, T. ferrooxidans RbcR was produced in E. coli and shown to bind specifically to its cognate intergenic sequence [REFS‑2]. However, the functional yield and solubility of recombinant CfxR relative to RbcR or CbbR have not been directly compared in a side‑by‑side study. The CbbR protein from X. flavus has been purified to homogeneity from E. coli and subjected to detailed biophysical characterization (Kd NADPH = 75 μM; 36 kDa dimeric subunits) [REFS‑3], whereas comparable quantitative purification yields and biophysical parameters remain unreported for CfxR, representing a knowledge gap that procurement specifications must acknowledge.

Heterologous expression Recombinant protein production Functional complementation

Validated Research and Industrial Application Scenarios for CfxR Protein (CAS 145173-15-5)


Comparative Structure‑Function Studies of LysR‑Family CO₂‑Fixation Regulators

CfxR serves as a distinct phylogenetic and functional comparator for structure‑function analyses of the LysR‑type transcriptional regulator family. Its 42.8 % and 46.5 % sequence identity with C. vinosum RbcR and T. ferrooxidans RbcR, respectively [REFS‑1], combined with its unique dual‑operon regulatory architecture [REFS‑2], make CfxR an essential reference point for mapping sequence determinants of operator specificity, effector‑binding pocket evolution, and regulon topology within the CbbR/RbcR/CfxR clade. Procurement of purified CfxR protein or cfxR expression constructs enables domain‑swapping experiments, chimeric regulator construction, and comparative DNA‑footprinting studies that cannot be performed using CbbR or RbcR alone.

Reconstitution of the cfx Regulon for Synthetic Biology and CO₂‑Fixation Engineering

The CfxR protein is the sole known transcriptional activator of the complete cfx regulon, which spans two physically separated operons encoding the full complement of Calvin‑Benson‑Bassham cycle enzymes [REFS‑1]. For synthetic biology efforts aimed at engineering enhanced autotrophic CO₂ fixation in heterologous hosts (e.g., for biopolymer production or carbon‑capture applications), CfxR is the indispensable regulatory component—CbbR or RbcR cannot substitute because they do not recognize the promoter architecture of both the chromosomal and plasmid‑borne cfx operons [REFS‑2][REFS‑3]. Procuring the authentic cfxR gene or CfxR protein is therefore a prerequisite for any metabolic engineering strategy that seeks to transfer or upregulate the C. necator cfx regulon.

DNA‑Binding Assay Development and Operator‑Site Mapping in Chemoautotrophic Bacteria

CfxR has been validated in electrophoretic mobility shift assays (EMSAs) using recombinant protein produced in E. coli, confirming its ability to bind specifically to operator sequences upstream of both chromosomal and plasmid‑encoded cfx operons [REFS‑1]. This validated DNA‑binding activity supports the use of CfxR in promoter‑occupancy studies, in vitro transcription reconstitution, and high‑throughput screening for small‑molecule modulators of LysR‑family regulators. Procurement of CfxR protein with documented DNA‑binding activity is essential for laboratories establishing EMSA‑based operator‑mapping workflows for chemoautotrophic regulatory systems.

Procurement‑Quality Verification: Distinguishing Authentic CfxR Protein from Misassigned Small‑Molecule Listings

Multiple chemical vendor databases erroneously list CAS 145173‑15‑5 as a small molecule with formula C₁₁H₁₁NO₂ and a molecular weight of 0 [REFS‑1]. The authoritative MeSH database and primary literature establish that CAS 145173‑15‑5 corresponds to the bacterial CfxR protein (34.8 kDa, LysR‑family transcriptional activator) [REFS‑2][REFS‑3]. Procurement workflows must include identity‑verification steps—such as SDS‑PAGE with molecular‑weight confirmation, DNA‑binding activity assays, or sequence verification of expression constructs—to ensure that the received material is the authentic protein and not an incorrect chemical entity sourced from a misannotated vendor catalog.

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